REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[N:5]1[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7][CH:6]=1.[BH4-].[Na+].C(OCC)(=O)C>C(O)C>[N:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:4][CH:1]2[CH2:3][CH2:2]2)=[CH:7][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
69 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
86 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated azeotropically
|
Type
|
CUSTOM
|
Details
|
The resulting reaction product in methanol (1 mL)
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CNC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: CALCULATEDPERCENTYIELD | 126.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |